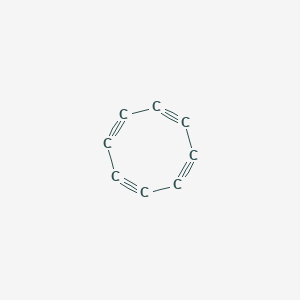![molecular formula C18H14O8 B14079800 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid CAS No. 7517-39-7](/img/structure/B14079800.png)
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid is a complex organic compound with a molecular formula of C18H14O8 This compound is characterized by its unique structure, which includes two benzoic acid moieties connected through an ethoxycarbonyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid typically involves the esterification of phthalic acid derivatives. One common method includes the reaction of phthalic anhydride with ethylene glycol to form a monoester, which is then further reacted with another equivalent of phthalic anhydride to yield the desired compound. The reaction conditions often require the use of a catalyst such as sulfuric acid and are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its unique structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic acid: A simpler dicarboxylic acid with similar structural features.
Terephthalic acid: Another dicarboxylic acid used in the production of polyesters.
Isophthalic acid: Similar to phthalic acid but with different substitution patterns on the benzene ring.
Uniqueness
2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid is unique due to its extended structure, which includes two benzoic acid units linked through an ethoxycarbonyl group. This structure imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications that simpler dicarboxylic acids cannot fulfill.
Eigenschaften
CAS-Nummer |
7517-39-7 |
|---|---|
Molekularformel |
C18H14O8 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
2-[2-(2-carboxybenzoyl)oxyethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C18H14O8/c19-15(20)11-5-1-3-7-13(11)17(23)25-9-10-26-18(24)14-8-4-2-6-12(14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
KJDIOINTBBPCAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCOC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


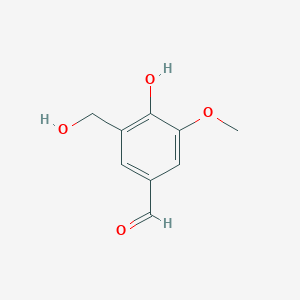
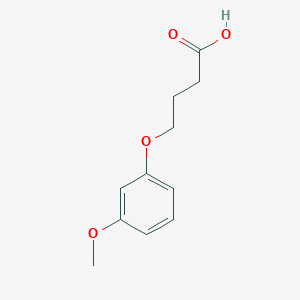
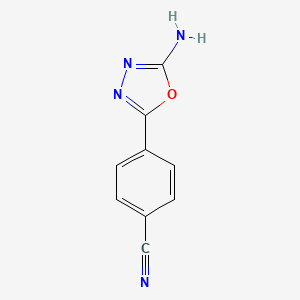
![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)
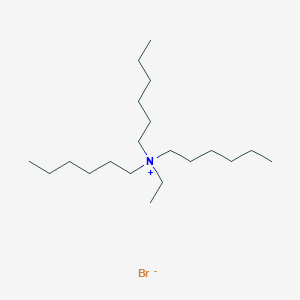

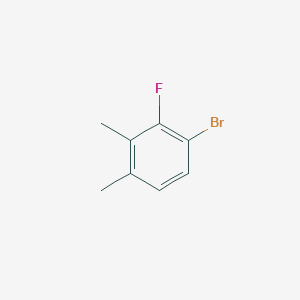
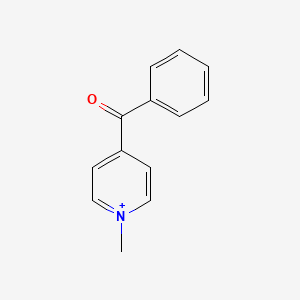
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)

